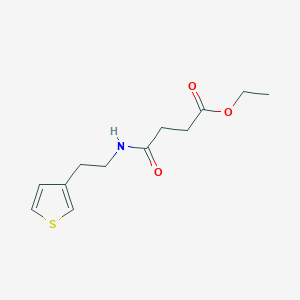

Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate

Description

Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate is a synthetic organic compound featuring a thiophene heterocycle, an ethylamino linker, and a 4-oxobutanoate ethyl ester moiety. Its structure integrates a sulfur-containing aromatic system (thiophen-3-yl) connected via a two-carbon ethylamine chain to a ketone-bearing butanoate ester.

The compound’s synthesis likely involves a multi-step route, starting with the functionalization of thiophene-3-ethanol, followed by amination with ethyl 4-oxobutanoate or a precursor.

Properties

IUPAC Name |

ethyl 4-oxo-4-(2-thiophen-3-ylethylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-2-16-12(15)4-3-11(14)13-7-5-10-6-8-17-9-10/h6,8-9H,2-5,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKACRUMPXJYIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. These methods may utilize automated reactors and continuous flow systems to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic agents.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammation and pain pathways, leading to their potential use as anti-inflammatory and analgesic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate can be contextualized against related esters and heterocyclic derivatives. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of this compound and Analogs

Key Observations :

Thiophene vs. Phenyl Substituents: The thiophene ring in the target compound introduces sulfur-based resonance effects, enhancing electron delocalization compared to the phenyl group in Ethyl 3-oxo-4-phenylbutanoate. This may improve binding affinity to metalloenzymes or aromatic receptors . Thiophene’s lower aromaticity (compared to benzene) could reduce metabolic degradation, increasing bioavailability in vivo.

The amine moiety enables hydrogen bonding, making the compound a candidate for targeting polar active sites in enzymes.

Ketone Functionality: The 4-oxo group in both the target compound and Ethyl 3-oxo-4-phenylbutanoate allows for keto-enol tautomerism, facilitating nucleophilic reactions or chelation with metal ions.

Heterocyclic Variations :

- Replacing thiophene with furan (as in the hypothetical analog) would increase oxygen’s electronegative influence, altering electronic density and reactivity pathways.

Biological Activity

Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the available data on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a thiophene ring, which is known for its biological activity, and an amino butanoate moiety that may contribute to its pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in disease pathways. For instance, derivatives of butanoic acid esters have been shown to inhibit HIV protease and other enzyme targets crucial for viral replication . This suggests that the compound could be a candidate for further investigation in antiviral drug development.

Cellular Studies

In vitro studies have demonstrated that related compounds exhibit significant activity against cancer cell lines. For example, compounds with similar structures have been tested for their effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. These studies indicated that certain derivatives did not induce cytotoxic effects at concentrations up to 25 µM, suggesting a favorable safety profile while retaining potential therapeutic efficacy .

Structure-Activity Relationships (SAR)

The SAR of this compound has been investigated to identify functional groups that enhance biological activity. Key findings include:

- Thiophene Substitution : The presence of the thiophene ring has been linked to increased potency against specific targets.

- Amino Group Modifications : Variations in the amino group structure can significantly alter the compound's interaction with biological targets, influencing both efficacy and selectivity .

Case Studies

- Antiviral Activity : A study focused on the synthesis of related compounds found that certain derivatives exhibited promising antiviral properties by inhibiting viral replication mechanisms. The structural modifications around the butanoate moiety were critical in enhancing activity against HIV protease .

- Cancer Cell Line Testing : In another study, several derivatives were tested against various cancer cell lines. The results indicated that modifications to the thiophene substitution pattern could lead to improved selectivity and potency against specific cancer types, highlighting the importance of tailored synthesis in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.